molecular formula C9H16ClNO2 B2384501 Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 1808249-67-3

Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B2384501
CAS No.: 1808249-67-3
M. Wt: 205.68
InChI Key: YPGLGGXSCLUQOR-UHFFFAOYSA-N
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Description

Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride (CAS: 1808249-67-3) is a spirocyclic compound with a molecular formula of C₉H₁₆ClNO₂ and a molecular weight of 205.7 g/mol . It features a spiro[3.3]heptane core, where the 2-position is substituted with a methyl carboxylate group, and the 6-position bears a primary amine hydrochloride moiety. This compound is widely used as a versatile scaffold in medicinal chemistry due to its rigid spirocyclic structure, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name

methyl 2-aminospiro[3.3]heptane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-2-9(3-6)4-7(10)5-9;/h6-7H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGLGGXSCLUQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808249-67-3
Record name methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of a spirocyclic ketone with an amine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Spiro[3.3]heptane Cores

Functional Group Variations and Impact

  • Methyl Ester vs. Carboxylic Acid :
    The methyl ester in the target compound enhances cell permeability compared to carboxylic acid derivatives (e.g., CID 91618803), which may exhibit higher polarity and reduced bioavailability. However, carboxylic acids are critical for binding to charged biological targets .
  • Amine Hydrochloride vs.
  • Trifluoromethyl Substitution :
    The trifluoromethyl group in CID 47003593 increases lipophilicity (logP) and metabolic stability, making it suitable for CNS-targeting drugs .

Comparative Pharmacological Data

Limited direct pharmacological data are available for these compounds, but their structural features correlate with known trends:

  • Spiro[3.3]heptane Core :
    Confers rigidity, reducing conformational entropy and improving binding affinity compared to flexible linear analogs .
  • Amino vs. Azaspiro Derivatives: Azaspiro compounds (e.g., 2-azabicyclo[2.2.1]heptanes in ) exhibit distinct pharmacokinetic profiles due to altered basicity and solubility .

Biological Activity

Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C8H13ClN2O2C_8H_{13}ClN_2O_2 and a molecular weight of 191.65 g/mol. The compound features a spirocyclic structure, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC8H13ClN2O2
Molecular Weight191.65 g/mol
Structural FeaturesSpirocyclic structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key cellular processes. The compound has shown potential in:

  • Enzyme Modulation : It can inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : The compound may bind to neurotransmitter receptors, potentially affecting neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may have inhibitory effects against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
  • Neuropharmacological Effects : Similar compounds have been explored for their neuroprotective properties, indicating potential applications in treating neurological disorders.
  • Biochemical Reagent : It serves as a biochemical reagent for studying protein interactions and enzyme activity modulation in proteomics research .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Enzyme Inhibition : In one study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a concentration-dependent inhibition, with an IC50 value demonstrating effective enzyme modulation at micromolar concentrations .
  • Neuroprotective Effects : Another research investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. It showed promise in reducing neuronal cell death and modulating inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaUnique Features
Methyl 6-Aminospiro[3.3]heptane-2-carboxylateC9H16ClNO2Ester form, differing reactivity
6-Aminomethylspiro[3.3]heptane-2-carboxylic acidC9H15NO2Additional methyl group
(7R)-7-Aminospiro[3.3]heptane-2-carboxylic acidC8H14ClNO2Different amino group position

The structural variations among these compounds can lead to different biological activities and therapeutic potentials.

Q & A

Basic: What are the key synthetic routes for Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride?

The synthesis typically involves two stages: (1) constructing the spiro[3.3]heptane core and (2) introducing functional groups. A common approach starts with cyclization reactions, such as [2+2] cycloadditions or ring-closing metathesis, to form the spirocyclic structure. For example, highlights cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection and HCl treatment to yield the hydrochloride salt. The amino group is introduced via nucleophilic substitution of a precursor (e.g., replacing chlorine in Methyl 6-chlorospiro[3.3]heptane-2-carboxylate with ammonia or amines under controlled pH and temperature . Reaction optimization often uses inert atmospheres (argon/nitrogen) and polar aprotic solvents (e.g., DMF) to minimize side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the spirocyclic structure and substitution pattern. 1^1H and 13^13C NMR can distinguish axial/equatorial protons and verify the amino group’s position .
  • HPLC/UPLC : For purity assessment (>95% as per ), using reverse-phase columns and UV detection at 210–254 nm .
  • Mass Spectrometry (ESI/HRMS) : To validate molecular weight (e.g., C9_9H16_{16}ClNO2_2, MW 229.69) and detect isotopic patterns .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the spirocyclic core, though single crystals may require slow evaporation from ethanol/water mixtures .

Advanced: How can conflicting yield data in literature be resolved during synthesis?

Discrepancies in reported yields (e.g., 31% in vs. higher yields in other studies) often stem from reaction scalability or purification methods. To troubleshoot:

  • Optimize Stoichiometry : Use excess amine (1.5–2 eq) for substitution reactions to drive completion .
  • Purification Techniques : Replace column chromatography with recrystallization (e.g., using ethanol/ether) to improve recovery .
  • Monitor Reaction Progress : In-line FTIR or LC-MS can identify intermediates and adjust reaction times dynamically .
  • Scale-Down Trials : Test small-scale reactions under varying conditions (e.g., 25–60°C) to identify optimal parameters before scaling up .

Advanced: What strategies mitigate stereochemical challenges during spirocycle formation?

The spiro[3.3]heptane core’s rigidity can lead to stereochemical scrambling. Solutions include:

  • Chiral Auxiliaries : Use tert-butyl carbamate (Boc) groups to stabilize transition states during cyclization, as seen in tert-butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate synthesis .
  • Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling or organocatalysts (e.g., proline derivatives) to enforce enantioselectivity .
  • Low-Temperature Reactions : Perform cyclizations at –20°C to reduce conformational flexibility and retain stereochemical integrity .

Advanced: How does the amino group influence reactivity compared to chloro analogs?

The amino group enhances nucleophilicity, enabling:

  • Amide Bond Formation : React with activated carboxylic acids (e.g., EDC/HOBt coupling) to generate peptidomimetics .
  • Metal Coordination : Participate in chelation with transition metals (e.g., Pd, Cu) for cross-coupling reactions, as demonstrated in 2,6-diazaspiro[3.3]heptane applications .
  • pH-Dependent Solubility : The hydrochloride salt improves aqueous solubility (~50 mg/mL in water at pH 3–4), critical for biological assays .

Basic: What storage conditions ensure compound stability?

Store at 2–8°C in sealed, desiccated containers under inert gas (argon). The hydrochloride salt is hygroscopic; exposure to moisture can hydrolyze the ester group, reducing purity. Use amber vials to prevent UV degradation .

Advanced: How can this compound be applied in drug discovery?

  • Fragment-Based Screening : Its compact spirocyclic structure (3D complexity: PMI > 0.5) makes it a valuable fragment for targeting protein pockets .
  • Prodrug Design : The methyl ester can be hydrolyzed in vivo to the carboxylic acid, enabling pH-sensitive release .
  • SAR Studies : Modify the amino group to explore interactions with enzymes (e.g., kinases, proteases) via reductive amination or acylation .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Dynamics (MD) Simulations : Model ligand-protein binding using software like GROMACS, focusing on the spirocycle’s conformational rigidity .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for derivatization .
  • QSAR Modeling : Use descriptors like LogP (predicted ~1.2) and topological polar surface area (TPSA ~50 Ų) to correlate structure with bioavailability .

Basic: What safety precautions are required when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (H335 hazard per ). In case of skin contact, wash with soap/water for 15 minutes. Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .

Advanced: How can conflicting NMR data from analogs guide structural validation?

Compare coupling constants (e.g., 3JHH^3J_{HH} for axial vs. equatorial protons) and 13^13C shifts with related spirocycles (e.g., 2-azaspiro[3.3]heptane hydrochloride in ). Discrepancies >0.5 ppm may indicate stereochemical differences. Use NOESY to confirm spatial proximity of substituents .

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